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Introduction

Disialyllacto-N-tetraose (DSLNT) is a complex acidic oligosaccharide found in human milk. It
belongs to the diverse family of human milk oligosaccharides (HMOs), which are known to play
crucial roles in infant health, including the development of the gut microbiome and the immune
system. Structurally, DSLNT is a branched hexasaccharide, meaning it is composed of six
sugar units. Its significance is underscored by research indicating its potential therapeutic
applications, notably in the prevention of necrotizing enterocolitis (NEC), a serious
inflammatory intestinal disease affecting premature infants.[1][2][3][4] This guide provides a
detailed examination of the molecular architecture of DSLNT, the experimental methods used
for its structural elucidation, and its known biological signaling pathways.

Molecular Structure of Disialyllacto-N-tetraose

The fundamental framework of DSLNT is built upon a lacto-N-tetraose (LNT) core. This core is
a tetrasaccharide composed of four monosaccharide units: D-glucose (Glc), D-galactose (Gal),
and N-acetylglucosamine (GIcNAc). The defining feature of DSLNT is the attachment of two N-
acetylneuraminic acid (Neu5Ac) residues, a type of sialic acid, to this LNT backbone.

The precise arrangement and linkages of these monosaccharides are critical to the biological
function of DSLNT. The structure is as follows:
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o Backbone: The LNT core consists of the sequence Gal-3(1 - 3)-GlcNAc-B(1 - 3)-Gal-
B(1-4)-Glc.

» Sialic Acid Linkages:

o One Neu5Ac residue is attached to the terminal galactose (Gal) residue via an a(2 - 3)
glycosidic bond.

o The second Neu5Ac residue is linked to the sub-terminal N-acetylglucosamine (GICNACc)
residue through an a(2 - 6) glycosidic bond.

This specific arrangement of glycosidic bonds results in a branched structure. The presence of
the two sialic acid residues imparts a negative charge to the molecule at physiological pH.

IUPAC Name: Neu5Ac(a2-3)Gal(1-3)[Neu5Ac(a2-6)]GIcNAc(B1-3)Gal(B1-4)Glc

Structural Diagram of Disialyllacto-N-tetraose

Caption: Molecular structure of Disialyllacto-N-tetraose (DSLNT).

Quantitative Structural Data

Detailed quantitative data such as precise bond lengths and angles for DSLNT are typically
determined through advanced analytical techniques like X-ray crystallography or computational
modeling. While a complete crystallographic dataset for DSLNT is not readily available in public
databases, the table below summarizes key structural information.
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Property Value Reference(s)
Molecular Formula C48H79N3037
Average Molecular Mass 1290.14 Da

2 x NeubAc, 2 x Gal, 1 x
GIcNAc, 1 x Glc

Monosaccharide Units

Core Structure Lacto-N-tetraose (LNT)

Glycosidic Linkages Neu5Ac-a(2 - 3)-Gal

Neu5Ac-a(2 - 6)-GIcNAc

Gal-B(1 - 3)-GIcNAc

GIcNAc-B(1 - 3)-Gal

Gal-B(1-4)-Glc

Note: Specific NMR chemical shift assignments for each proton and carbon atom in DSLNT are
determined experimentally and can vary slightly based on solvent and temperature conditions.
A comprehensive, publicly available table of these shifts for the complete DSLNT molecule is
not currently available.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of DSLNT requires a combination of sophisticated
analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information
about the connectivity of atoms and the 3D structure of molecules in solution.

Objective: To determine the monosaccharide composition, anomeric configurations (a or 3),
glycosidic linkage positions, and the overall sequence of the oligosaccharide.

Methodology:
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e Sample Preparation:
o Dissolve a purified sample of DSLNT (typically 1-5 mg) in deuterium oxide (D20).

o Lyophilize the sample multiple times with D20 to exchange all labile protons (e.g., from
hydroxyl groups) with deuterium, simplifying the proton spectrum.

o Re-dissolve the final sample in high-purity D20 for analysis.
 NMR Experiments:

o 1D *H NMR: Provides initial information on the number and type of monosaccharide
residues. The anomeric proton region (& 4.4-5.5 ppm) is particularly informative, with the
coupling constants (3JH1,H2) indicating the anomeric configuration (typically ~8 Hz for [3
and ~3 Hz for a).

o 2D H-'H COSY (Correlation Spectroscopy): Establishes proton-proton correlations within
each monosaccharide ring system, allowing for the assignment of all ring protons starting
from the anomeric proton.

o 2D 1H-1H TOCSY (Total Correlation Spectroscopy): Shows correlations between all
protons within a spin system (i.e., within a single monosaccharide residue), which is useful
for assigning overlapping signals.

o 2D H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton
with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

o 2D H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between
protons and carbons that are two or three bonds apart. This is a key experiment for
determining the glycosidic linkages by observing correlations between the anomeric
proton of one residue and the carbon at the linkage position of the adjacent residue.

o 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): Provides information about the spatial proximity of
protons, which is used to determine the 3D conformation of the molecule and to confirm
linkage positions.
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Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the molecular weight of DSLNT and to obtain information about its
sequence and branching pattern through fragmentation analysis.

Objective: To confirm the molecular mass, monosaccharide composition, and sequence of
DSLNT.

Methodology:
e Sample Preparation:
o Human milk samples are typically processed to remove proteins and lipids.

o The oligosaccharide fraction is then enriched. For quantitative analysis, samples may be
derivatized (e.g., permethylation or reductive amination) to improve ionization efficiency
and chromatographic separation.

e Liquid Chromatography (LC):

o The complex mixture of HMOs is separated using a high-performance liquid
chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)
system.

o Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC)
columns are commonly used for oligosaccharide separation.

o A gradient elution with solvents such as acetonitrile and water with modifiers like formic
acid or ammonium formate is employed.

e Mass Spectrometry (MS):

o The separated oligosaccharides from the LC are introduced into the mass spectrometer,
typically using electrospray ionization (ESI).

o Full Scan MS: Determines the mass-to-charge ratio (m/z) of the intact DSLNT molecule,
confirming its molecular weight.
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o Tandem MS (MS/MS or MSn): The ion corresponding to DSLNT is isolated and fragmented
by collision-induced dissociation (CID). The resulting fragment ions correspond to the loss
of individual or multiple monosaccharide units. Analysis of the masses of these fragments
allows for the determination of the monosaccharide sequence and branching pattern. For
sialylated oligosaccharides, characteristic cross-ring cleavages can provide information
about the linkage positions of the sialic acid residues.[5]

Biological Sighaling Pathways

DSLNT has been shown to play a significant role in protecting against necrotizing enterocolitis
(NEC).[1][2][3][4] Its mechanism of action involves the modulation of the immune response and
the maintenance of intestinal barrier integrity.

Modulation of Mast Cell Activity

In the context of NEC, intestinal mast cells can become activated, leading to the release of
inflammatory mediators such as histamine, chymase, and tryptase. These mediators contribute
to tissue damage and increased intestinal permeability. DSLNT has been shown to suppress
the degranulation of mast cells, thereby reducing the release of these inflammatory molecules
and mitigating the inflammatory cascade associated with NEC.[1]

Protection of Intestinal Epithelial Barrier Integrity

The intestinal epithelial barrier is crucial for preventing the translocation of harmful substances
from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between
epithelial cells, which are regulated by a complex of proteins, including Zonula Occludens-1
(Z20O-1).

In inflammatory conditions like NEC, mast cell-derived chymase can disrupt the intestinal
barrier by downregulating the expression of ZO-1. This occurs through the disruption of the ZO-
1/Focal Adhesion Kinase (FAK)/p38 signaling pathway.[6][7] DSLNT has been demonstrated to
protect against this chymase-induced damage by stabilizing the expression of ZO-1, FAK, and
p38, thereby preserving the integrity of the tight junctions and maintaining the barrier function
of the intestinal epithelium.[6][7]

Caption: DSLNT's protective mechanism in necrotizing enterocolitis.
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Conclusion

Disialyllacto-N-tetraose is a structurally complex and biologically significant human milk
oligosaccharide. Its unique branched structure, with specific a(2 - 3) and a(2 - 6) sialic acid
linkages to a lacto-N-tetraose core, is fundamental to its function. The elucidation of this
intricate architecture has been made possible through the application of advanced analytical
technigues such as NMR spectroscopy and mass spectrometry. The understanding of its role in
modulating mast cell activity and preserving intestinal barrier integrity highlights its potential as
a therapeutic agent for conditions like necrotizing enterocolitis. Further research into the
structure-function relationships of DSLNT and other HMOs will continue to provide valuable
insights for the development of novel nutritional and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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